cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol

Description

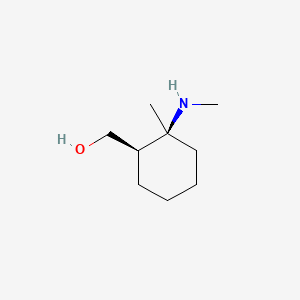

cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol is a cyclohexane derivative featuring a cis-configuration of substituents at the 2-position of the ring. Its structure includes:

- A methyl group (–CH₃) and a methylamino group (–NHCH₃) at the 2-position of the cyclohexane ring.

- A hydroxymethyl group (–CH₂OH) attached to the adjacent carbon, creating a stereochemical arrangement critical to its reactivity and applications.

This compound is classified as an amino alcohol, a class of molecules with both amine and alcohol functional groups. Its stereochemistry (cis-configuration) and substituent positions influence its physicochemical properties, such as solubility, dipole moment, and intermolecular interactions .

Properties

Molecular Formula |

C9H19NO |

|---|---|

Molecular Weight |

157.25 g/mol |

IUPAC Name |

[(1R,2S)-2-methyl-2-(methylamino)cyclohexyl]methanol |

InChI |

InChI=1S/C9H19NO/c1-9(10-2)6-4-3-5-8(9)7-11/h8,10-11H,3-7H2,1-2H3/t8-,9-/m0/s1 |

InChI Key |

RGNCCBYVICNGGY-IUCAKERBSA-N |

Isomeric SMILES |

C[C@@]1(CCCC[C@H]1CO)NC |

Canonical SMILES |

CC1(CCCCC1CO)NC |

Origin of Product |

United States |

Biological Activity

Cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol, also known by its CAS number 421765-88-0, is a cyclic amine compound characterized by a cyclohexyl ring and a hydroxymethyl group. With a molecular weight of approximately 157.25 g/mol, this compound has garnered attention in pharmacological research due to its potential neuroactive properties and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, interaction with biological targets, and potential therapeutic implications.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

Key Features:

- Cyclic Amine: The presence of a cyclohexyl ring contributes to its unique pharmacological properties.

- Hydroxymethyl Group: This functional group may enhance interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. The process includes:

- Formation of the cyclohexyl structure.

- Introduction of the methylamino and hydroxymethyl groups.

- Purification to achieve high yields and purity.

Biological Activity Overview

Preliminary studies suggest that this compound may exhibit neuroactive properties, potentially interacting with neurotransmitter systems. However, detailed mechanisms are yet to be fully elucidated.

Interaction Studies

Initial findings indicate that this compound may interact with specific neurotransmitter receptors, particularly those involved in neuropharmacology. Interaction studies are essential for understanding its pharmacodynamics.

| Biological Target | Interaction Type | Potential Effects |

|---|---|---|

| Neurotransmitter Receptors | Binding Affinity | Modulation of neurotransmitter levels |

| Enzymes | Inhibition/Activation | Influence on metabolic pathways |

Case Studies and Research Findings

-

Neuropharmacological Studies: Research indicates that this compound may have potential applications in treating neurodegenerative disorders due to its ability to modulate neurotransmitter activity.

- Example Study: A study explored the effects of similar cyclic amines on neurotransmitter release, suggesting that modifications in structure can lead to significant changes in biological activity.

-

Comparative Analysis: Similar compounds were analyzed to highlight the unique properties of this compound.

Compound Name Structural Features Unique Properties 1-(2-Methylamino)cyclohexanol Amino group on cyclohexanol Different receptor binding profile 3-Methyl-1-cyclohexanol Methyl substitution at a different position Altered solubility properties - Therapeutic Potential: The compound's potential as a therapeutic agent is under investigation, particularly for conditions involving neurotransmitter dysregulation such as depression and anxiety disorders.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare cis-(2-Methyl-2-methylamino-cyclohexyl)-methanol with structurally analogous compounds, emphasizing differences in stereochemistry, functional groups, and applications.

Table 1: Structural and Functional Comparison

Key Comparisons:

Functional Group Impact on Reactivity Amino Alcohols vs. Diols:

- This compound contains both amine and alcohol groups, enabling dual reactivity in nucleophilic substitutions or condensation reactions. In contrast, cis-1,2-Cyclohexanedimethanol (two alcohol groups) is less reactive toward amines but serves as a precursor for polyesters or polyurethanes . Methylamino vs. Amino Groups:

Stereochemical Effects on Physical Properties

- cis/trans Isomerism :

- cis-(4-Methylcyclohexyl)methanol exhibits higher aqueous solubility (2.08:1 cis:trans ratio in partitioning studies) compared to its trans isomer due to reduced molecular symmetry and increased dipole moment . Similar trends likely apply to the target compound. Ring Substituent Position:

- cis-2-Methylcyclohexanol (methyl at C2) has a lower boiling point (≈170°C) than 4-methyl isomers, highlighting how substituent position affects volatility .

This suggests that the methylamino and hydroxymethyl groups in the target compound could similarly optimize bioavailability .

Synthetic Utility cis-(2-Amino-cyclohexyl)-methanol () is used as a chiral building block in asymmetric synthesis. The target compound’s methylamino group may offer additional steric or electronic effects for selective reactions .

Table 2: Physicochemical Properties of Selected Compounds

Q & A

Q. How does methyl substitution at the 2-position of the cyclohexyl ring affect log P or aqueous solubility compared to 4-methyl analogs?

- Methodological Answer : Compare log P values using shake-flask experiments or HPLC retention times. The 2-methyl group introduces greater steric hindrance, reducing solubility compared to 4-methyl derivatives. Computational tools (e.g., COSMO-RS) model these effects by simulating solvent-cavity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.